Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
Description
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a bicyclic aromatic compound featuring a partially hydrogenated naphthalene core. The molecule contains an amino group at position 3 and a methyl ester group at position 2, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor-targeted small molecules .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13;/h6-7H,2-5,13H2,1H3;1H |
InChI Key |
CQCNSANCKRPPNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2CCCCC2=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis typically involves:
- Starting from a nitro-substituted naphthalene derivative.
- Reduction of the nitro group to an amino group.
- Introduction of the methyl ester group at position 2.
- Formation of the hydrochloride salt to enhance stability and solubility.
A common approach is the catalytic hydrogenation of a methyl 3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylate precursor under controlled conditions, followed by purification steps.
Detailed Synthetic Steps and Conditions
| Step | Reaction Description | Reagents/Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of methyl 3-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylate | Nitration of methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate | Organic solvents (e.g., dichloromethane) | Controlled temperature (0-25°C) | Nitration must be controlled to avoid over-substitution |
| 2 | Reduction of nitro group to amino group | Hydrogen gas with Pd/C or Pd(OH)2/C catalyst | Methanol, ethanol, or tetrahydrofuran | Temperature: 20-120°C; Pressure: atmospheric to moderate hydrogen pressure | Catalytic hydrogenation is preferred for selectivity and yield |
| 3 | Formation of hydrochloride salt | Hydrogen chloride source (ethyl ether-HCl or ethyl acetate-HCl) | Ether or ethyl acetate | Room temperature to 50°C | Salt formation enhances compound stability and solubility |
| 4 | Purification | Recrystallization or chromatography | Suitable solvents (e.g., methanol, ethanol) | Ambient or slightly elevated temperature | Ensures removal of impurities and high purity product |
This synthetic sequence is supported by industrial practices and literature data, emphasizing the use of catalytic hydrogenation and salt formation for efficient production.
Catalytic Hydrogenation Details
- Catalysts: Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)2/C) are preferred due to high activity and selectivity.
- Hydrogen Source: Molecular hydrogen gas under controlled pressure.
- Solvents: Methanol, ethanol, tetrahydrofuran, or mixtures thereof.
- Temperature Range: 20°C to 120°C, optimized to balance reaction rate and selectivity.
- Molar Ratios: Typically, substrate to reducing agent ratios range from 1:0.5 to 1:5, with 1:2 being optimal in many cases.
- Reaction Time: Several hours to ensure complete reduction.
This step converts the nitro group to the amino group while preserving the ester functionality, critical for the target compound's structure.
Salt Formation
After reduction, the free base amino ester is reacted with hydrochloric acid sources such as ethyl ether-HCl or ethyl acetate-HCl to form the hydrochloride salt. This step:
- Enhances compound stability.
- Improves solubility in aqueous media.
- Facilitates isolation and purification.
Conditions are mild, typically room temperature to 50°C, with solvents like ether or ethyl acetate used to precipitate the salt.
Purification Techniques
Purification methods include:
- Recrystallization: Using solvents such as methanol or ethanol to obtain pure crystalline hydrochloride salt.
- Chromatography: Employed if impurities persist, using silica gel or reverse-phase columns.
Purity is confirmed by analytical methods such as NMR, melting point determination, and chromatographic purity assays.
Comparative Data Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrolysis reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Variants
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO₂
- Molecular Weight : 241.71 g/mol
- Key Difference: Amino group at position 8 instead of 3.
- Applications : Used in receptor-binding studies and as a chiral building block in enantioselective synthesis .
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₂
- Molecular Weight : 227.69 g/mol
- Key Difference: Carboxylic acid (-COOH) replaces the methyl ester, and the amino group is at position 4.
Methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate Hydrochloride
Heterocyclic Analogs
Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate Dihydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₂O₂S
- Molecular Weight : 271.16 g/mol
- Key Difference: Thienopyrrole ring replaces the tetrahydronaphthalene core.
Structural and Functional Analysis
Molecular Data Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups |
|---|---|---|---|---|
| Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | C₁₂H₁₆ClNO₂ | 241.71 | 3-NH₂, 2-COOCH₃ | Ester, amine, hydrochloride salt |
| Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride | C₁₂H₁₆ClNO₂ | 241.71 | 8-NH₂, 2-COOCH₃ | Ester, amine, hydrochloride salt |
| 6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride | C₁₁H₁₄ClNO₂ | 227.69 | 6-NH₂, 2-COOH | Carboxylic acid, amine, salt |
| Methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate HCl | C₁₂H₁₄ClNO₂ | 239.70 | 5-NH₂, 2-Cl, 1-COOCH₃ | Ester, amine, chlorine, salt |
| Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate diHCl | C₈H₁₂Cl₂N₂O₂S | 271.16 | Thienopyrrole core | Ester, amine, dihydrochloride |
Biological Activity
Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, presenting a comprehensive overview of the current research findings.
This compound has the following chemical properties:
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : 240.71 g/mol
- Melting Point : 65-69 °C
- CAS Number : 104877-13-6
The compound features a tetrahydronaphthalene core with an amino group and a carboxylate ester, which are crucial for its biological activity. The structural configuration allows for various interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that this compound may act as an antagonist at certain receptor sites, which can lead to therapeutic effects in conditions such as hypertension and other cardiovascular diseases .
Pharmacological Applications
- Vasodilatory Effects : Derivatives of this compound have shown promising vasodilatory effects in preclinical studies. This property is particularly beneficial for managing hypertension and improving blood flow in cerebral vascular diseases.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from the tetrahydronaphthalene structure have been evaluated for their ability to inhibit tumor growth in vitro .
- Neuroprotective Properties : There is emerging evidence suggesting that these compounds may possess neuroprotective properties by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound derivatives have revealed several key findings:
- Substituent Effects : Modifications at various positions on the naphthalene ring significantly affect the compound's potency and selectivity towards specific biological targets. For example, introducing different functional groups can enhance binding affinity and reduce off-target effects .
- Hydrophobic Interactions : The presence of hydrophobic groups has been linked to increased activity against cancer cell lines due to enhanced interaction with lipid membranes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Hypertension Management : A study involving animal models demonstrated that derivatives of this compound effectively reduced blood pressure by promoting vasodilation through nitric oxide pathways.
- Cancer Cell Inhibition : In vitro studies reported IC50 values indicating potent cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. Some derivatives exhibited IC50 values as low as 7.2 µM, outperforming established chemotherapeutic agents like Sorafenib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
